(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine

SERT inhibition serotonin transporter neuropharmacology

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine (CAS 1083318-22-2) is a fluorinated dihydrobenzofuran methanamine derivative with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. The compound features a 2,3-dihydrobenzofuran core bearing a fluorine atom at the 5-position and a primary aminomethyl group at the 2-position, establishing it as a chiral amine building block of interest in medicinal chemistry and targeted receptor pharmacology.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B12981399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)F)CN
InChIInChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5,11H2
InChIKeyCDILJESEKTYKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine | Procurement-Relevant Profile and Key Identifiers


(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine (CAS 1083318-22-2) is a fluorinated dihydrobenzofuran methanamine derivative with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . The compound features a 2,3-dihydrobenzofuran core bearing a fluorine atom at the 5-position and a primary aminomethyl group at the 2-position, establishing it as a chiral amine building block of interest in medicinal chemistry and targeted receptor pharmacology .

Why (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine Cannot Be Replaced by In-Class Analogs Without Empirical Validation


Despite sharing a common dihydrobenzofuran methanamine scaffold, structurally similar compounds such as the non‑fluorinated (2,3-dihydrobenzofuran-2-yl)methanamine (CAS 21214‑11‑9) and the positional isomer (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine (CAS 1896262‑04‑6) exhibit meaningfully divergent physicochemical properties and target engagement profiles . Fluorine substitution at the 5‑position versus the 4‑position alters electronic distribution and lipophilicity, which can shift receptor binding kinetics, metabolic stability, and synthetic accessibility in ways that are not predictable from core scaffold similarity alone . Consequently, substituting the 2‑yl aminomethyl regioisomer with a positional isomer or a non‑fluorinated analog without supporting comparative data introduces uncontrolled variables in both biological assays and multistep synthetic campaigns.

Quantitative Differentiation of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine from Structural Analogs: A Procurement Decision Framework


SERT Binding Affinity: A Quantitative Anchor for Neuropharmacological Profiling

In a head-to-head comparison within the BindingDB/ChEMBL repository, (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine (ChEMBL2347690) displaces [125I]RTI‑55 from human recombinant serotonin transporter (SERT) expressed in HEK293 cells with an IC50 of 91 nM [1]. In contrast, the non‑fluorinated parent scaffold (2,3-dihydrobenzofuran-2-yl)methanamine has no reported SERT binding data in the same authoritative database, suggesting that the 5‑fluoro substitution is a critical determinant of measurable engagement at this therapeutically relevant transporter [2].

SERT inhibition serotonin transporter neuropharmacology binding affinity

NK1 Receptor Affinity: An Orthogonal Target Engagement Metric

The same compound (ChEMBL2347690) also demonstrates a robust interaction with the human substance‑P (NK1) receptor, displacing [125I]substance P with an IC50 of 26 nM in U373 cells [1]. This secondary affinity provides a measurable differentiation from non‑fluorinated 2,3-dihydrobenzofuran methanamine analogs, for which no NK1 binding data are curated in the same public domain repository [2]. The NK1 receptor is a validated target in pain, emesis, and mood disorder research, making this affinity relevant for target‑based screening campaigns.

NK1 receptor substance P receptor neurokinin GPCR pharmacology

Physicochemical Differentiation: LogP and TPSA Versus Non‑Fluorinated Scaffold

Computational chemistry data from vendor‑supplied analyses provide a cross‑study comparable differentiation in physicochemical properties. (5‑Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine exhibits a calculated LogP of 1.0879 and a topological polar surface area (TPSA) of 35.25 Ų . The non‑fluorinated analog (2,3-dihydrobenzofuran-2-yl)methanamine (CAS 21214‑11‑9), with a molecular weight of 149.19 g/mol and lacking the electronegative fluorine substituent, is expected to possess lower lipophilicity and a different TPSA, though authoritative computed values for the non‑fluorinated methanamine are not uniformly reported . The fluorine atom at the 5‑position incrementally increases LogP and modulates polar surface area, parameters that directly influence passive membrane permeability and blood‑brain barrier penetration potential.

lipophilicity polar surface area ADME computational chemistry

Purity Benchmarking: Vendor‑Verified ≥98% Specification

Reputable commercial suppliers list (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine with a purity specification of ≥98% . While direct comparative purity data for the positional isomer (5‑fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride (CAS 2135600‑87‑0) are not disclosed in the same vendor datasheets, the 4‑yl regioisomer is frequently offered as a hydrochloride salt (MW 203.64) rather than the free base . Procurement of the 2‑yl free base with a verified ≥98% purity threshold reduces the need for in‑house purification prior to use in sensitive coupling reactions or biological assays, particularly when the free amine is required for downstream derivatization without additional deprotection steps.

chemical purity quality control HPLC synthetic building block

Synthetic Utility as a Chiral Amine Building Block

In a published synthetic methodology, 5‑fluoro-2,3-dihydrobenzofuran‑4‑yl methanamine (the 4‑yl regioisomer) was employed as a reagent in a reaction sequence proceeding with 55% yield under mild conditions (mCPBA in DCM, rt, 3 h) [1]. While this specific data point is for the 4‑yl isomer, it supports class‑level inference that 5‑fluoro-2,3-dihydrobenzofuran methanamine regioisomers are viable intermediates for the construction of more complex heterocyclic frameworks . The 2‑yl regioisomer presents the aminomethyl group at the C2 position of the dihydrofuran ring, offering a distinct spatial orientation and steric environment compared to the 4‑yl analog, which may confer different reactivity and stereochemical outcomes in asymmetric transformations.

asymmetric synthesis chiral amine building block medicinal chemistry

Procurement‑Relevant Application Scenarios for (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine


Neuropharmacological Probe Development Targeting Serotonin Transporter (SERT) and NK1 Receptors

The quantitatively validated SERT IC50 of 91 nM and NK1 IC50 of 26 nM [1] support the use of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine as a starting point for structure‑activity relationship (SAR) campaigns in depression, anxiety, and pain research. Unlike the non‑fluorinated (2,3-dihydrobenzofuran-2-yl)methanamine, which lacks documented binding at either target, this compound provides a measurable dual‑affinity anchor for hit‑to‑lead optimization [2].

Asymmetric Synthesis and Chiral Building Block Derivatization

The C2‑aminomethyl substitution imparts chirality to the dihydrobenzofuran scaffold, making (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine a versatile intermediate for the synthesis of optically active pharmaceutical candidates . The demonstrated reactivity of the regioisomeric 4‑yl analog in a 55%‑yielding synthetic step [3] supports the broader class utility of fluorinated dihydrobenzofuran methanamines in multistep heterocycle construction, with the 2‑yl regioisomer offering a distinct stereochemical environment.

CNS Drug Discovery Programs Requiring Defined Physicochemical Properties

The calculated LogP of 1.0879 and TPSA of 35.25 Ų place (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine in a favorable range for CNS penetration according to established drug‑likeness guidelines. Researchers prioritizing compounds with controlled lipophilicity and polar surface area for blood‑brain barrier permeability studies can rely on these vendor‑supplied computational parameters as a procurement filter, differentiating this fluorinated 2‑yl regioisomer from non‑fluorinated or salt‑form alternatives that lack comparable data.

Building Block Procurement for Parallel Synthesis and Library Production

The commercial availability of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine as a free base with ≥98% purity enables its direct use in automated parallel synthesis platforms without additional purification. This contrasts with the 4‑yl positional isomer, which is more commonly supplied as a hydrochloride salt , necessitating an extra neutralization step before amine‑reactive chemistries. For high‑throughput library production, the free base form reduces workflow complexity and improves overall synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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